molecular formula C10H8F2O2 B2881769 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one CAS No. 2230804-04-1

2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one

Cat. No.: B2881769
CAS No.: 2230804-04-1
M. Wt: 198.169
InChI Key: IGODOCVEEGYGOM-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one is an organic compound with the molecular formula C10H8F2O2 It is characterized by the presence of two fluorine atoms and a hydroxyphenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one typically involves multi-step chemical reactions. One common method includes the reaction of 2-hydroxyacetophenone with difluoromethyl ketone under specific conditions to introduce the difluoro group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common

Properties

IUPAC Name

2,2-difluoro-1-(2-hydroxyphenyl)but-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-2-10(11,12)9(14)7-5-3-4-6-8(7)13/h2-6,13H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGODOCVEEGYGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)C1=CC=CC=C1O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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